Verubecestat TFA

BACE1 inhibitor selectivity Cathepsin D off-target Lysosomal toxicity

Choose Verubecestat TFA (MK-8931 trifluoroacetate) for in vitro APP processing studies where Cathepsin D off-target effects must be avoided. Its >45,000-fold selectivity margin ensures observed Aβ reduction is BACE1-mediated. The TFA salt (MW 523.43) enables precise molar calculations, and its DMSO solubility supports concentrated stock solutions. Backed by extensive Phase 3 human safety and CSF Aβ dose-response data (57–84% reduction), this compound provides unmatched translational context for preclinical BACE1 research.

Molecular Formula C19H18F5N5O5S
Molecular Weight 523.44
CAS No. 1286770-55-5; 2095432-65-6
Cat. No. B2794494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerubecestat TFA
CAS1286770-55-5; 2095432-65-6
Molecular FormulaC19H18F5N5O5S
Molecular Weight523.44
Structural Identifiers
SMILESCC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O
InChIInChI=1S/C17H17F2N5O3S.C2HF3O2/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14;3-2(4,5)1(6)7/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25);(H,6,7)/t17-;/m0./s1
InChIKeyMNYVOIVLGITLBF-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Verubecestat TFA Salt for BACE1 Inhibition: A Discontinued Phase 3 Candidate with Documented Pharmacodynamic Profile


Verubecestat TFA (MK-8931 trifluoroacetate; CAS 2095432-65-6) is the trifluoroacetic acid salt of Verubecestat (CAS 1286770-55-5), an orally active, small-molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and its homolog BACE2 [1]. Verubecestat, a diaryl amide-substituted 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative [2], was the first BACE1 inhibitor to advance to Phase 3 clinical trials for Alzheimer's disease (AD) [3], though these programs were subsequently terminated due to lack of efficacy [4]. The TFA salt form is supplied as a research reagent, with defined solubility in DMSO and established storage conditions .

Why Verubecestat TFA Cannot Be Readily Substituted: The Problem with In-Class BACE1 Inhibitor Interchangeability


Interchanging Verubecestat TFA with another BACE1 inhibitor—even those with similar Ki values—introduces significant experimental and translational uncertainty. BACE1 inhibitors differ fundamentally in their selectivity for the related aspartyl protease Cathepsin D (CatD), a distinction with profound phenotypic consequences [1]. Genetic ablation of CatD in mice is lethal, and pharmacological inhibition of CatD is associated with retinal toxicity and lysosomal dysfunction [2]. Furthermore, BACE1 inhibitors exhibit divergent off-target profiles that are not captured by simple BACE1 Ki comparisons. For instance, Atabecestat (JNJ-54861911) was terminated in Phase 2/3 due to dose-related hepatic toxicity [3], while LY2886721 was halted in Phase 2 due to abnormal liver biochemistry [4]. Even among compounds that progressed to Phase 3, the specific cognitive and functional impairment patterns observed in clinical trials differ between Verubecestat and Lanabecestat [5]. For the research user, selecting a specific salt form is also critical: the TFA salt (MW 523.43) and the Tosylate salt (MW 581.61) are not freely interchangeable in quantitative dosing without molar correction .

Verubecestat TFA Procurement Evidence: Quantified Differentiation from BACE1 Inhibitor Comparators


Verubecestat TFA Exhibits >45,000-Fold Selectivity for BACE1 Over Cathepsin D, Mitigating a Key Off-Target Liability Observed in Other BACE1 Inhibitors

Verubecestat demonstrates exceptionally high selectivity for BACE1 over the related aspartyl protease Cathepsin D (CatD). It is essentially inactive against Cathepsin D, with a Ki value of ≫100,000 nM [1], corresponding to a >45,000-fold selectivity margin over its BACE1 Ki of 2.2 nM [2]. This stands in stark contrast to other BACE1 inhibitors. For example, AZD3839, a structurally distinct BACE1 inhibitor, exhibits only a >1,000-fold selectivity margin against Cathepsin D [3].

BACE1 inhibitor selectivity Cathepsin D off-target Lysosomal toxicity Retinal safety

Verubecestat Was the First BACE1 Inhibitor to Reach Phase 3, Providing a Unique Comparator Data Package with Documented Dose-Response Aβ Lowering in Humans

Verubecestat advanced further in clinical development than most BACE1 inhibitors, reaching Phase 3 trials [1]. This progression provides a uniquely detailed public dataset on its pharmacodynamic effect in humans. In a Phase 1b study, oral administration of Verubecestat at 12, 40, and 60 mg resulted in sustained, dose-dependent reductions in cerebrospinal fluid (CSF) Aβ40 levels from baseline of 57%, 79%, and 84%, respectively [2]. In contrast, the BACE1 inhibitor LY2886721 was terminated in Phase 1/2 due to abnormal liver biochemistry [3], and Atabecestat was terminated in Phase 2/3 due to liver toxicity [4], resulting in limited public human pharmacodynamic data for these comparators.

BACE1 inhibitor Alzheimer's disease CSF Aβ40 Phase 3 clinical trial Dose-response

TFA Salt Form of Verubecestat: Molecular Weight and Solubility Differentiate It from Free Base and Tosylate Salt in Experimental Design

Verubecestat is commercially available in multiple salt forms, each with distinct physicochemical properties that directly impact quantitative experimental design. The TFA salt (MW 523.43 g/mol) differs significantly in molecular weight from the free base (MW 409.41 g/mol) and the Tosylate salt (MW 581.61 g/mol) . A 10 mg sample of Verubecestat TFA contains 7.82 mg of active free base, whereas the same mass of free base contains the full 10 mg. For in vitro studies, the TFA salt is soluble in DMSO up to 100 mM (based on free base MW) , but is insoluble in water . This solubility profile is consistent with the free base , but the presence of the TFA counterion can influence compound behavior in certain buffers and assays.

Salt form Molecular weight correction Solubility DMSO stock Verubecestat TFA

Verubecestat TFA Exhibits High Potency in Cellular Aβ40 Reduction, with an IC50 of 2.1 nM in HEK293 APPSwe/Lon Cells

In a standardized cellular assay using HEK293 cells stably expressing human APP with the Swedish and London familial AD mutations (APPSwe/Lon), Verubecestat potently reduces Aβ40 formation with an IC50 of 2.1 nM . This value is consistent across multiple vendor data sheets, indicating assay reproducibility. While other BACE1 inhibitors, such as LY2811376, also reduce Aβ40 secretion, their potency is significantly lower. LY2811376 has a reported IC50 of 239-249 nM for BACE1 and an EC50 of 300 nM for Aβ secretion reduction in cells .

Aβ40 Cellular assay IC50 HEK293 BACE1 inhibition

Verubecestat TFA Demonstrates Minimal CYP450 Enzyme Inhibition, Distinguishing It from BACE1 Inhibitors with Documented Drug-Drug Interaction Risk

Verubecestat does not significantly inhibit the major human cytochrome P450 (CYP) isoforms 1A2, 2C9, 2C19, 2D6, and 3A4, with all IC50 values >40 μM [1]. This suggests a low potential for Verubecestat to act as a perpetrator of CYP-mediated drug-drug interactions. In contrast, Atabecestat (JNJ-54861911) was discontinued in Phase 2/3 clinical trials due to dose-related elevations in liver enzymes [2], indicating a hepatotoxicity liability not observed with Verubecestat in clinical studies. While the exact mechanism of Atabecestat's liver toxicity is not fully elucidated, a clean CYP inhibition profile is a differentiating feature for Verubecestat when selecting a BACE1 inhibitor for studies involving co-administered compounds or in models with hepatic sensitivity.

CYP450 inhibition Drug-drug interaction Hepatotoxicity BACE1 inhibitor Verubecestat

Defined Application Scenarios for Verubecestat TFA Based on Documented Differentiation


In Vitro Validation of BACE1-Mediated APP Processing in Cellular Models with Minimal Off-Target Confounding

Verubecestat TFA is the preferred BACE1 inhibitor for in vitro studies of APP processing where minimizing confounding effects from Cathepsin D inhibition is critical. Its >45,000-fold selectivity margin over Cathepsin D [1] ensures that observed effects on Aβ production and sAPPβ secretion are due to BACE1 inhibition and not to off-target inhibition of lysosomal Cathepsin D. This is particularly important in long-term cell culture experiments or in assays using neuronal cells, where CatD inhibition can induce lysosomal storage pathology [2]. The TFA salt form provides a defined molecular weight (523.43 g/mol) for accurate molar calculations , and its DMSO solubility profile is suitable for preparing concentrated stock solutions for cellular assays .

Preclinical In Vivo Studies Leveraging the Extensive Public Human Pharmacodynamic and Safety Dataset

For researchers conducting in vivo studies in rodent or non-human primate models, Verubecestat TFA offers the unique advantage of a large, publicly available human clinical dataset to guide dose selection and interpretation. The Phase 1b dose-response data showing 57%, 79%, and 84% reductions in human CSF Aβ40 at 12, 40, and 60 mg doses [3] can be used to model target engagement in preclinical species. Furthermore, the Phase 3 safety data, including the specific cognitive and functional impairment patterns documented in the APECS trial [4], provide a benchmark for interpreting any behavioral or cognitive findings in animal models. This contextual information is unavailable for earlier-terminated BACE1 inhibitors like LY2886721 or Atabecestat.

Method Development and Assay Validation Requiring a Highly Potent, Reproducible BACE1 Reference Inhibitor

Verubecestat TFA serves as an excellent reference inhibitor for developing and validating BACE1 enzymatic and cellular assays due to its well-documented, consistent potency across multiple platforms. Its Ki of 2.2 nM for BACE1 [5] and cellular IC50 of 2.1 nM for Aβ40 reduction are highly reproducible values reported by multiple independent sources. This reliability makes it suitable for use as a positive control in BACE1 activity assays, for benchmarking the potency of novel BACE1 inhibitors, and for quality control of assay reagents. The clean CYP450 inhibition profile (IC50 >40 μM for major isoforms) [6] further ensures that it will not interfere with assays involving CYP enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Verubecestat TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.